The compound with the molecular formula C86H97Cl3N10O26 is known as Oritavancin. This semisynthetic glycopeptide antibiotic is primarily utilized in the medical field for treating acute bacterial skin and skin structure infections. Oritavancin functions by inhibiting bacterial cell wall synthesis, making it effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus.
Oritavancin is derived from the natural product vancomycin, which is produced by the bacterium Amycolatopsis orientalis. The compound is classified under the category of glycopeptide antibiotics, which are characterized by their complex structures and mechanisms of action that target bacterial cell walls. Oritavancin's unique structure allows it to exhibit enhanced activity against resistant strains of bacteria compared to traditional glycopeptides.
The synthesis of Oritavancin involves several complex steps that modify the vancomycin backbone to enhance its antibacterial properties. The key methods employed in its synthesis include:
The synthesis typically requires advanced techniques such as:
Oritavancin has a complex molecular structure characterized by multiple rings and functional groups. Its structure can be represented as follows:
The structural features include:
Oritavancin undergoes various chemical reactions, particularly during its synthesis and when interacting with bacterial cells. Key reactions include:
The stability of Oritavancin can be influenced by pH, temperature, and the presence of other compounds, necessitating careful formulation in pharmaceutical applications.
Oritavancin exerts its antibacterial effects primarily through:
Studies indicate that Oritavancin has a prolonged half-life, allowing for once-weekly dosing in clinical settings, which enhances patient compliance and treatment effectiveness.
Relevant analyses suggest that these properties contribute significantly to its pharmacological profile and therapeutic applications.
Oritavancin is primarily used in clinical settings for:
Research continues into exploring additional applications for Oritavancin, including potential uses against other types of infections and in combination therapies to combat antibiotic resistance.
Oritavancin’s molecular architecture (C86H97Cl3N10O26) contains ≥23 chiral centers, primarily within its heptapeptide core and disaccharide appendages. These centers arise from asymmetric carbon atoms in amino acid residues (e.g., leucine, asparagine) and sugar units. Chirality dictates that oritavancin and its mirror image are non-superimposable, classifying it as a chiral molecule [1] [3]. The spatial arrangement around these centers determines its three-dimensional conformation, enabling precise interactions with bacterial cell wall targets. Disruption of this configuration—through epimerization or synthesis errors—abolishes antibacterial activity, underscoring the criticality of stereochemical fidelity [3] [6].
Table 1: Key Stereochemical Features of Oritavancin
Structural Element | Number of Chiral Centers | Stereochemical Role |
---|---|---|
Heptapeptide core | ≥17 | Binds D-Ala-D-Ala motifs |
Vancosamine sugar | 4 | Membrane anchoring |
4-Epivancomycinose | 2 | Solubility modulation |
The disaccharide unit (comprising 4-epivancomycinose and vancosamine) is β-glycosidically linked to the heptapeptide’s residue 4. This moiety enhances conformational rigidity via intramolecular hydrogen bonding between sugar hydroxyl groups and peptide carbonyls. Crucially, the α-L-arabinohexopyranosyl configuration of vancosamine stabilizes the "aglycone pocket," a region vital for anchoring the antibiotic to lipid II precursors [3] [8]. Removal of this disaccharide—as in vancomycin aglycone—reduces in vitro potency against Gram-positive bacteria by >100-fold, confirming its role in structural integrity [2] [9].
Oritavancin’s C-terminal modification features a 4'-chlorobiphenylmethyl group absent in vancomycin. This hydrophobic appendage penetrates bacterial membranes via lipid bilayer intercalation, disrupting membrane integrity independent of peptidoglycan binding [7] [9]. The chlorine atoms enhance electron withdrawal, increasing dipole moment and membrane affinity. This dual mechanism—peptidoglycan inhibition plus membrane disruption—explains oritavancin’s efficacy against vancomycin-resistant enterococci (VRE), where traditional glycopeptides fail [7] [9].
Table 2: Functional Groups and Their Biological Roles
Functional Group | Location | Biological Function |
---|---|---|
4'-Chlorobiphenylmethyl | C-terminus | Membrane disruption |
Carboxylic acid (COOH) | Residue 7 | Ionic bond formation |
Amide (CONH) | Peptide backbone | H-bonding to targets |
Disaccharide (OH groups) | Residue 4 | Solvation & orientation |
The heptapeptide backbone contains seven amide bonds and a C-terminal carboxylic acid. These groups form a complementary network with peptidoglycan precursors:
This multi-point binding inhibits two enzymes: transglycosylases (prevent polymerization of peptidoglycan) and transpeptidases (block cross-linking). Notably, the C-terminal amide of oritavancin is N-alkylated with the biphenylmethyl group, sterically occluding access of bacterial hydrolases to the peptide core, thereby enhancing metabolic stability [2] [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7